molecular formula C7H6ClN3O4S2 B563627 Chlorothiazide-13C,15N2 CAS No. 1189440-79-6

Chlorothiazide-13C,15N2

Cat. No.: B563627
CAS No.: 1189440-79-6
M. Wt: 298.691
InChI Key: JBMKAUGHUNFTOL-FWIHXHLNSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Chlorothiazide-13C,15N2 involves the incorporation of carbon-13 and nitrogen-15 isotopes into the chlorothiazide molecule. The general synthetic route includes the following steps:

Industrial production methods for this compound are similar to those used in laboratory synthesis but are scaled up to meet the demand for research purposes. These methods ensure the consistent quality and isotopic labeling of the compound .

Chemical Reactions Analysis

Chlorothiazide-13C,15N2 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: this compound can undergo substitution reactions where specific atoms or groups in the molecule are replaced with other atoms or groups.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chlorothiazide-13C,15N2 has a wide range of scientific research applications, including:

Mechanism of Action

Chlorothiazide-13C,15N2 exerts its effects by inhibiting the reabsorption of sodium and chloride ions in the distal convoluted tubules of the kidneys. This inhibition leads to increased excretion of sodium, chloride, and water, resulting in diuresis. The compound also causes vasodilation by activating calcium-activated potassium channels in vascular smooth muscles and inhibiting various carbonic anhydrases in vascular tissue .

Comparison with Similar Compounds

Chlorothiazide-13C,15N2 is unique due to its isotopic labeling, which distinguishes it from other similar compounds. Some similar compounds include:

    Hydrochlorothiazide: Another thiazide diuretic with similar diuretic and antihypertensive properties.

    Bendroflumethiazide: A thiazide diuretic used to treat hypertension and edema.

    Metolazone: A thiazide-like diuretic with similar pharmacological effects.

The isotopic labeling of this compound makes it particularly valuable for research applications, as it allows for precise tracking and analysis in various studies .

Properties

IUPAC Name

6-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-7-(15N)sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3O4S2/c8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h1-3H,(H,10,11)(H2,9,12,13)/i3+1,9+1,11+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBMKAUGHUNFTOL-FWIHXHLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C2C(=CC(=C1Cl)S(=O)(=O)[15NH2])S(=O)(=O)[15N]=[13CH]N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30675760
Record name 6-Chloro-1,1-dioxo(3-~13~C,2-~15~N)-1,4-dihydro-1lambda~6~,2,4-benzothiadiazine-7-(~15~N)sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189440-79-6
Record name 6-Chloro-1,1-dioxo(3-~13~C,2-~15~N)-1,4-dihydro-1lambda~6~,2,4-benzothiadiazine-7-(~15~N)sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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